molecular formula C11H21NO4 B12989795 2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid

2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid

Cat. No.: B12989795
M. Wt: 231.29 g/mol
InChI Key: HWDWZYSNELVLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid is a compound derived from glutamic acid It is characterized by the presence of a tert-butoxy group, which is commonly used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The removal of the Boc group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, which can then undergo further reactions to form various derivatives .

Mechanism of Action

The mechanism of action of 2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones and provides fuel during exercise, thereby preventing muscle damage . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid is unique due to its specific structure and the presence of the tert-butoxy group, which provides stability and allows for various chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]acetic acid

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)6-4-5-7-12-8-9(13)14/h12H,4-8H2,1-3H3,(H,13,14)

InChI Key

HWDWZYSNELVLHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCNCC(=O)O

Origin of Product

United States

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